molecular formula C14H23N3 B12813349 1-(4-(Dimethylamino)benzyl)piperidin-4-amine

1-(4-(Dimethylamino)benzyl)piperidin-4-amine

Cat. No.: B12813349
M. Wt: 233.35 g/mol
InChI Key: CZEBDZMBUKUETA-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)benzyl)piperidin-4-amine is an organic compound that features a piperidine ring substituted with a dimethylamino benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Dimethylamino)benzyl)piperidin-4-amine typically involves the reaction of piperidine with 4-(dimethylamino)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Dimethylamino)benzyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, organic solvents, and bases.

Major Products:

    Oxidation: N-oxides.

    Reduction: Reduced amines.

    Substitution: Substituted piperidines.

Scientific Research Applications

1-(4-(Dimethylamino)benzyl)piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)benzyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Benzyl-4-(dimethylamino)piperidine
  • 4-(Dimethylamino)piperidine
  • N,N-Dimethyl-1-(phenylmethyl)-4-piperidinamine

Uniqueness: 1-(4-(Dimethylamino)benzyl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

1-[[4-(dimethylamino)phenyl]methyl]piperidin-4-amine

InChI

InChI=1S/C14H23N3/c1-16(2)14-5-3-12(4-6-14)11-17-9-7-13(15)8-10-17/h3-6,13H,7-11,15H2,1-2H3

InChI Key

CZEBDZMBUKUETA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2CCC(CC2)N

Origin of Product

United States

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